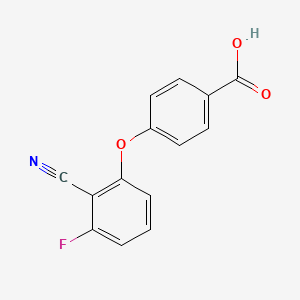

4-(2-Cyano-3-fluorophenoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Cyano-3-fluorophenoxy)benzoic acid is an organic compound with the molecular formula C14H8FNO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group and a fluorophenoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-3-fluorophenoxy)benzoic acid typically involves the reaction of 2-cyano-3-fluorophenol with 4-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Cyano-3-fluorophenoxy)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-(2-Carboxy-3-fluorophenoxy)benzoic acid.

Reduction: 4-(2-Amino-3-fluorophenoxy)benzoic acid.

Substitution: 4-(2-Cyano-3-aminophenoxy)benzoic acid or 4-(2-Cyano-3-thiophenoxy)benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-(2-Cyano-3-fluorophenoxy)benzoic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 4-(2-Cyano-3-fluorophenoxy)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize, targeting specific molecular pathways or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Cyano-3-fluorobenzoic acid

- 4-Cyano-2-fluorobenzoic acid

- 4-(2-Cyano-3-chlorophenoxy)benzoic acid

Uniqueness

4-(2-Cyano-3-fluorophenoxy)benzoic acid is unique due to the presence of both a cyano group and a fluorophenoxy group, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Biologische Aktivität

4-(2-Cyano-3-fluorophenoxy)benzoic acid, a compound with the CAS number 944663-07-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid moiety substituted with a cyano and fluorophenoxy group. This structural configuration is believed to contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings regarding its biological activity.

Cytotoxicity Studies

A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). The results demonstrated varying degrees of cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50%:

| Cell Line | IC50 Value (µg/mL) | Remarks |

|---|---|---|

| HCT116 | 6.76 | Highly potent |

| A549 | 193.93 | Moderate activity |

The compound showed a stronger effect on HCT116 cells compared to A549 cells, suggesting selectivity towards certain cancer types .

Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells. Key apoptotic markers such as Bax and p53 were upregulated, while anti-apoptotic markers like Bcl-2 were downregulated upon treatment. This suggests that the compound may promote cell death through the intrinsic apoptotic pathway .

Case Studies

- Study on Colon Cancer Cells : In a controlled experiment, HCT116 cells treated with 6.76 µg/mL of the compound exhibited a significant increase in apoptotic markers after 48 hours. Flow cytometry analysis indicated that the compound caused cell cycle arrest at the G1/S phase, leading to enhanced apoptosis compared to untreated controls .

- Comparative Analysis with Standard Treatments : When compared to standard chemotherapeutics like 5-fluorouracil, this compound demonstrated superior potency against HCT116 cells, highlighting its potential as an effective therapeutic agent .

Potential Therapeutic Applications

Given its potent cytotoxic effects and ability to induce apoptosis in cancer cells, this compound may hold promise as a candidate for further development in cancer therapy. Its selective action against specific cancer types could lead to targeted treatments with reduced side effects compared to conventional chemotherapy.

Eigenschaften

IUPAC Name |

4-(2-cyano-3-fluorophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO3/c15-12-2-1-3-13(11(12)8-16)19-10-6-4-9(5-7-10)14(17)18/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAKUCMYPGKAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.